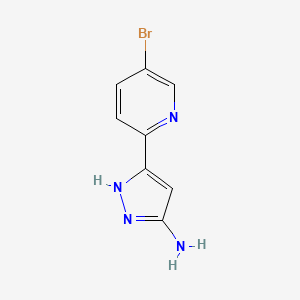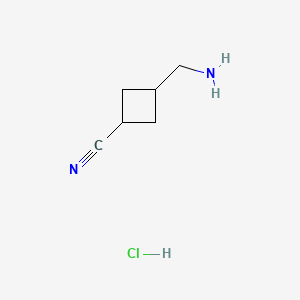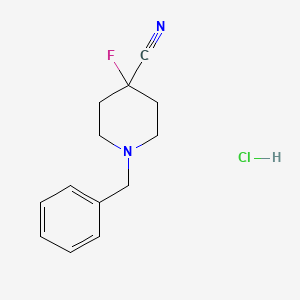
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H16ClFN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, a fluorine atom, and a carbonitrile group attached to the piperidine ring
准备方法
The synthesis of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Benzyl Group: Benzylation is typically performed using benzyl halides in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, ice bath).
科学研究应用
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties. The benzyl group can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. The carbonitrile group can participate in hydrogen bonding and other interactions with target molecules, contributing to the compound’s overall activity.
相似化合物的比较
1-Benzyl-4-fluoropiperidine-4-carbonitrile hydrochloride can be compared with other similar compounds, such as:
4-Fluoropiperidine-4-carbonitrile hydrochloride: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzyl-4-hydroxypiperidine-4-carbonitrile hydrochloride:
1-Benzyl-4-chloropiperidine-4-carbonitrile hydrochloride: Substitutes the fluorine atom with chlorine, affecting the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C13H16ClFN2 |
|---|---|
分子量 |
254.73 g/mol |
IUPAC 名称 |
1-benzyl-4-fluoropiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H15FN2.ClH/c14-13(11-15)6-8-16(9-7-13)10-12-4-2-1-3-5-12;/h1-5H,6-10H2;1H |
InChI 键 |
MEJHOHKEZPVKRI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C#N)F)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


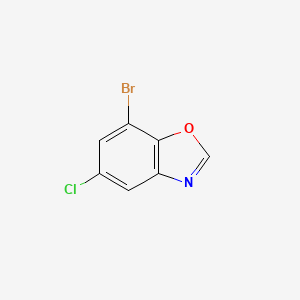
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
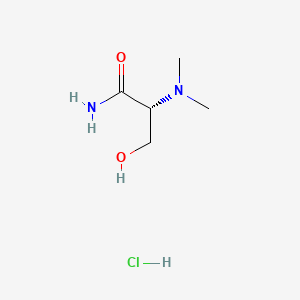

![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)

![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
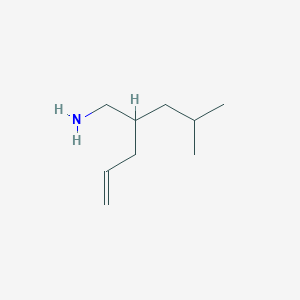
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
